2-Amino-4-sulfobenzoic acid

Solubility Aqueous Formulation Process Chemistry

2-Amino-4-sulfobenzoic acid uniquely combines a primary aromatic amine, a carboxylic acid and a sulfonic acid on a single benzene scaffold. This triad enables one-pot synthesis of water-soluble azo dyes without organic co-solvents or post-sulfonation, direct construction of sulfonamide antibiotics, and multi-dentate coordination polymers with tunable dehydration–rehydration properties. Substituting with 4-sulfobenzoic acid or anthranilic acid sacrifices either diazotization capability or aqueous solubility, leading to process failure. Choose 98% purity 2-amino-4-sulfobenzoic acid for cost-effective, environmentally preferable routes that maintain full downstream reactivity.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 98-43-1
Cat. No. B1205822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-sulfobenzoic acid
CAS98-43-1
Synonyms2-amino-4-sulfobenzoic acid
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O
InChIInChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13)
InChIKeyGRGSHONWRKRWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-sulfobenzoic Acid (CAS 98-43-1): Core Physicochemical and Procurement Profile


2-Amino-4-sulfobenzoic acid (CAS 98-43-1), also known as 4-sulphoanthranilic acid, is a bifunctional aromatic compound bearing both an amino group at the 2-position and a sulfonic acid group at the 4-position on a benzoic acid scaffold. It is a white to off-white crystalline solid with a molecular weight of 217.2 g/mol . Predicted physicochemical parameters include a density of approximately 1.709 g/cm³, a pKa of -1.59 ± 0.50 for the sulfonic acid group, and a logP of 1.87570 . The compound is freely soluble in hot water, less so in cold water, with a reported solubility of 3 g per 10 mL . It is primarily utilized as an intermediate in the synthesis of neutral dyes, pharmaceuticals, and agrochemicals .

Why 2-Amino-4-sulfobenzoic Acid Cannot Be Replaced by Simple Analogs in Critical Processes


The presence of three distinct functional groups—carboxylic acid, primary aromatic amine, and sulfonic acid—imbues 2-amino-4-sulfobenzoic acid with a unique reactivity and solubility profile that cannot be replicated by substituting structurally similar, but functionally simpler, compounds. While 4-sulfobenzoic acid lacks the amino group for key diazotization and azo-coupling reactions , and anthranilic acid (2-aminobenzoic acid) lacks the water-solubilizing sulfonic acid group , this compound integrates both functionalities. This multi-dentate nature is critical for constructing complex metal-organic frameworks (MOFs) and coordination polymers with tunable dehydration–rehydration behaviors, a feature not readily achieved with ligands possessing fewer donor atoms [1]. Therefore, substituting this compound with a less functionalized analog in a validated synthetic route or formulation will result in a loss of desired aqueous solubility, altered metal-binding stoichiometry, or the inability to perform subsequent downstream chemical transformations, ultimately leading to process failure.

Quantitative Differentiation of 2-Amino-4-sulfobenzoic Acid: Head-to-Head Data for Procurement Decisions


Aqueous Solubility Comparison: 2-Amino-4-sulfobenzoic Acid vs. 4-Sulfobenzoic Acid and Anthranilic Acid

2-Amino-4-sulfobenzoic acid exhibits significantly higher aqueous solubility than its closest structural analogs. This enhanced solubility is driven by the synergistic effect of the sulfonic acid and amino groups, enabling its use in aqueous reaction media without requiring organic co-solvents. Its reported solubility is 3 g per 10 mL (i.e., 30 g per 100 mL) . In contrast, anthranilic acid (2-aminobenzoic acid, CAS 118-92-3) has a reported solubility of only 0.35 g per 100 mL at 20°C , and 4-sulfobenzoic acid (CAS 636-78-2) has an estimated water solubility of 532.2 g/L (or ~53 g/100 mL) , though experimental values for the latter are not widely reported.

Solubility Aqueous Formulation Process Chemistry

Acid-Base Behavior: Comparative pKa of the Sulfonic Acid Group vs. 4-Sulfobenzoic Acid

The sulfonic acid group of 2-amino-4-sulfobenzoic acid is predicted to be a stronger acid than the corresponding group in 4-sulfobenzoic acid. The predicted pKa for the sulfonic acid proton is -1.59 ± 0.50 . In contrast, the pKa for the sulfonic acid group of 4-sulfobenzoic acid (CAS 636-78-2) is reported as 3.72 (pK2) or predicted as -2.7 [1]. The difference in predicted pKa values suggests that 2-amino-4-sulfobenzoic acid exists predominantly in its anionic sulfonate form across a broader pH range, influencing its solubility and metal-binding behavior.

Ionization Acid-Base Chemistry Reaction Conditions

Coordination Chemistry: Reversible Dehydration-Rehydration Behavior in Cu(II) Frameworks

2-Amino-4-sulfobenzoic acid (H2asba) acts as a multi-dentate ligand that imparts unique, tunable dehydration-rehydration behavior to metal-organic frameworks. In a direct comparative study, two Cu(II) coordination polymers synthesized with H2asba showed distinct behaviors: Complex 1 exhibited reversible dehydration-rehydration, while Complex 2, prepared under different conditions (absence of 1,10-phenanthroline), showed irreversible dehydration [1]. This tunability is attributed to the presence of the amino, carboxylate, and sulfonate groups, which offer multiple coordination modes (e.g., κO1, κ2O4:O4′) and hydrogen-bonding sites. In contrast, frameworks built from simpler sulfobenzoate ligands like 4-sulfobenzoic acid typically lack this level of structural diversity and controllable guest-induced behavior [2].

Coordination Polymers Metal-Organic Frameworks Stimuli-Responsive Materials

Synthetic Utility: Unique Pathway for 2-Amino-4-sulfobenzoic Acid via Self-Redox Reaction

The patented synthesis of 2-amino-4-sulfobenzoic acid proceeds via a self-redox reaction of 2-nitro-4-sulfonic acid toluene under alkaline conditions at 60-130°C, yielding the amino compound directly [1]. This contrasts with the synthesis of 4-sulfobenzoic acid, which typically requires separate sulfonation and oxidation steps starting from toluene derivatives [2]. The presence of the ortho-amino group relative to the carboxylic acid is crucial for this self-redox pathway; attempts to apply this method to 4-sulfobenzoic acid would be chemically invalid due to the absence of the nitro/amino redox couple.

Synthesis Process Chemistry Intermediates

Application-Specific Performance: Essential Intermediate for Neutral Dyes

2-Amino-4-sulfobenzoic acid is specifically designated as an intermediate for 'neutral dyes' . This application stems from its ability to undergo diazotization and subsequent azo coupling to form colorants with balanced hydrophilic-lipophilic properties. While other sulfobenzoic acids like 4-sulfobenzoic acid can be used in acid dyes, they lack the amino group required for the azo chromophore formation. Anthranilic acid can be diazotized, but its resulting azo dyes often have poor water solubility, requiring additional sulfonation steps. The pre-installed sulfonic acid group in 2-amino-4-sulfobenzoic acid eliminates this extra step, directly providing the desired solubility for neutral dyeing processes .

Dye Chemistry Textile Dyes Azo Coupling

Optimal Use Cases for 2-Amino-4-sulfobenzoic Acid Based on Quantitative Differentiation


Aqueous-Phase Synthesis of Azo Dyes and Pigments

Given its high water solubility (30 g/100 mL) and the presence of a primary aromatic amine for diazotization, 2-amino-4-sulfobenzoic acid is ideally suited for the one-pot synthesis of water-soluble azo dyes and pigments. It eliminates the need for organic co-solvents or post-synthetic sulfonation, making it a cost-effective and environmentally preferable choice for neutral dye manufacturing .

Construction of Stimuli-Responsive Metal-Organic Frameworks (MOFs)

The multi-dentate nature of 2-amino-4-sulfobenzoic acid, with carboxylate, sulfonate, and amino donor groups, enables the synthesis of coordination polymers with tunable and reversible dehydration-rehydration behaviors [1]. This property is critical for developing smart materials for humidity sensing, water harvesting, or controlled guest release. Procurement of this ligand is essential for research programs targeting dynamic, water-responsive frameworks.

Synthesis of Sulfonamide-Based Pharmaceuticals and Agrochemicals

2-Amino-4-sulfobenzoic acid serves as a key starting material for sulfonamide antibiotics . Its pre-installed sulfonic acid group can be readily converted to sulfonyl chlorides and subsequently to sulfonamides. For process chemists developing new sulfa-drugs or herbicides, this compound provides a more direct and versatile building block compared to 4-sulfobenzoic acid (which lacks the amine) or anthranilic acid (which requires additional sulfonation), thereby shortening synthetic routes and improving overall yield .

Coordination Chemistry and Catalyst Design

The compound's strong acidity (predicted pKa ~ -1.59) and multiple coordination sites make it a valuable ligand for designing new transition metal complexes with potential applications in catalysis, magnetic materials, or luminescent probes. Researchers seeking to explore structure-property relationships in metal complexes, particularly those involving pH-dependent or dehydration-dependent phenomena, will find 2-amino-4-sulfobenzoic acid to be a uniquely informative and versatile ligand choice [1].

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